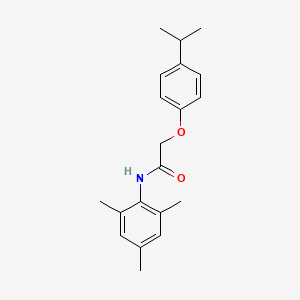
2-(4-isopropylphenoxy)-N-mesitylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-isopropylphenoxy)-N-mesitylacetamide” is a complex organic compound. It is composed of an isopropylphenol group (4-isopropylphenoxy) and a mesitylacetamide group. Isopropylphenol is an organic compound with the formula (CH3)2CHC6H4OH . Mesitylacetamide is a derivative of acetamide, which is an organic compound with the formula CH3CONH2.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and heterocyclization . For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields.Molecular Structure Analysis
The molecular structure of derivatives, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond, indicating structural diversity within this chemical family.Chemical Reactions Analysis
The photochemical study of related compounds, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, shows the ability to undergo Norrish type I cleavage and photoreduction, leading to various photoproducts. This highlights the photochemical reactivity and potential applications of similar compounds in material science and photopharmacology.Physical And Chemical Properties Analysis
Studies on closely related compounds reveal that crystal structures can exhibit significant diversity, which is crucial for understanding the solid-state properties and potential applications of 1-(2,4-dihydroxyphenyl)-2-(2-isopropylphenoxy)ethanone derivatives in various fields.科学的研究の応用
Synthesis and Structural Analysis
One key area of research involving 2-(4-isopropylphenoxy)-N-mesitylacetamide focuses on its synthesis and structural analysis. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound closely related to the requested chemical, demonstrating its potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. The compound's structure was elucidated using various spectroscopic techniques, revealing its crystalline nature and intermolecular hydrogen bonding patterns, which could be critical for its biological activity (Sharma et al., 2018).
Anticancer Potential
The anticancer potential of compounds related to 2-(4-isopropylphenoxy)-N-mesitylacetamide is a significant area of research. The aforementioned study by Sharma et al. (2018) highlighted the synthesis of a derivative with confirmed anticancer activity, suggesting that the structural features of such compounds could be leveraged for therapeutic purposes. This opens up avenues for further investigation into the specific mechanisms through which these compounds exert their effects and their potential application in cancer treatment protocols.
Environmental and Material Science Applications
Research extends beyond biomedical applications into environmental and material sciences. For example, compounds structurally related to 2-(4-isopropylphenoxy)-N-mesitylacetamide have been explored for their corrosion inhibition properties, antioxidative effects, and potential in creating hybrid materials. Yıldırım and Çetin (2008) investigated the synthesis of derivatives for corrosion prevention, finding promising efficiencies, which could be invaluable in protecting materials in industrial settings (Yıldırım & Çetin, 2008).
Biomedical and Pharmacological Research
Beyond anticancer research, derivatives of 2-(4-isopropylphenoxy)-N-mesitylacetamide have been examined for their pharmacological properties. Studies have delved into the antioxidative effects of related compounds, suggesting potential roles in mitigating oxidative stress in surgical patients, thus highlighting the therapeutic versatility of these compounds (Khoshraftar et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)17-6-8-18(9-7-17)23-12-19(22)21-20-15(4)10-14(3)11-16(20)5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKSYPXMVABKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)
![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521665.png)
![2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5521670.png)

![{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5521682.png)
![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5521692.png)
![N-(3-methylphenyl)-6-(2-oxa-7-azaspiro[4.5]dec-7-ylmethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5521694.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine](/img/structure/B5521702.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5521708.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B5521716.png)